Cas no 5350-05-0 (Benzo[b]thiophene,2-bromo-, 1,1-dioxide)
![Benzo[b]thiophene,2-bromo-, 1,1-dioxide structure](https://www.kuujia.com/scimg/cas/5350-05-0x500.png)
Benzo[b]thiophene,2-bromo-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene,2-bromo-, 1,1-dioxide
- 2-bromo-1-benzothiophene 1,1-dioxide
- 2-Bromobenzothiophene sulfone
- 2-Bromo-benzo(b)thiophene-1,1-dioxide
- 2-Bromobenzothiophene 1,1-dioxide
- 2-Bromothianaphthene 1,1-dioxide
- SCHEMBL11638030
- InChI=1/C8H5BrO2S/c9-8-5-6-3-1-2-4-7(6)12(8,10)11/h1-5
- Benzo[b]thiophene, 2-bromo-, 1,1-dioxide
- NSC3901
- NSC 3901
- 2-Bromo-1-benzothiophene 1,1-dioxide #
- D74053
- CS-0079299
- 5350-05-0
- EN300-7930116
- DTXSID00201712
- GSNSVTOQAJSJSG-UHFFFAOYSA-N
- AKOS000281690
- NSC-3901
- 2-Bromobenzo[b]thiophene 1,1-dioxide
- 2-bromo-1lambda6-benzothiophene-1,1-dione
-
- Inchi: InChI=1S/C8H5BrO2S/c9-8-5-6-3-1-2-4-7(6)12(8,10)11/h1-5H
- InChI Key: GSNSVTOQAJSJSG-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(S2(=O)=O)Br
Computed Properties
- Exact Mass: 243.91935
- Monoisotopic Mass: 243.919
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.874
- Boiling Point: 418.2°Cat760mmHg
- Flash Point: 206.7°C
- Refractive Index: 1.693
- PSA: 34.14
Benzo[b]thiophene,2-bromo-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7930116-0.25g |
2-bromo-1lambda6-benzothiophene-1,1-dione |
5350-05-0 | 95% | 0.25g |
$538.0 | 2024-05-22 | |
Enamine | EN300-7930116-5.0g |
2-bromo-1lambda6-benzothiophene-1,1-dione |
5350-05-0 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
1PlusChem | 1P00DR7H-500mg |
2-Bromobenzothiophene sulfone |
5350-05-0 | 95% | 500mg |
$1109.00 | 2024-04-30 | |
1PlusChem | 1P00DR7H-10g |
2-Bromobenzothiophene sulfone |
5350-05-0 | 95% | 10g |
$5831.00 | 2024-04-30 | |
1PlusChem | 1P00DR7H-1g |
2-Bromobenzothiophene sulfone |
5350-05-0 | 95% | 1g |
$1405.00 | 2024-04-30 | |
1PlusChem | 1P00DR7H-100mg |
2-Bromobenzothiophene sulfone |
5350-05-0 | 95% | 100mg |
$527.00 | 2024-04-30 | |
1PlusChem | 1P00DR7H-250mg |
2-Bromobenzothiophene sulfone |
5350-05-0 | 95% | 250mg |
$727.00 | 2024-04-30 | |
Enamine | EN300-7930116-10.0g |
2-bromo-1lambda6-benzothiophene-1,1-dione |
5350-05-0 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
Chemenu | CM336780-1g |
2-Bromobenzo[b]thiophene 1,1-dioxide |
5350-05-0 | 95%+ | 1g |
$3985 | 2021-06-16 | |
Enamine | EN300-7930116-2.5g |
2-bromo-1lambda6-benzothiophene-1,1-dione |
5350-05-0 | 95% | 2.5g |
$2127.0 | 2024-05-22 |
Benzo[b]thiophene,2-bromo-, 1,1-dioxide Related Literature
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3. Book reviews
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on Benzo[b]thiophene,2-bromo-, 1,1-dioxide
Comprehensive Guide to Benzo[b]thiophene,2-bromo-, 1,1-dioxide (CAS No. 5350-05-0)
Benzo[b]thiophene,2-bromo-, 1,1-dioxide (CAS No. 5350-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiophene derivative is particularly valued for its unique structural properties, making it a crucial intermediate in the synthesis of various high-performance materials and bioactive molecules. With the growing interest in heterocyclic compounds and sulfur-containing molecules, this compound has become a focal point for researchers exploring novel applications in medicinal chemistry and advanced material design.
The molecular structure of Benzo[b]thiophene,2-bromo-, 1,1-dioxide features a benzothiophene core with a bromine substituent at the 2-position and two oxygen atoms doubly bonded to the sulfur atom (sulfone group). This configuration imparts distinct electronic properties, enhancing its reactivity and making it an excellent candidate for cross-coupling reactions. Recent studies highlight its potential in developing OLED materials and pharmaceutical intermediates, aligning with the current industry trends toward sustainable and efficient chemical processes.
One of the most searched topics related to Benzo[b]thiophene derivatives is their role in drug discovery. Researchers frequently inquire about "applications of brominated thiophenes in medicine" or "sulfone-containing compounds in drug design." This compound's sulfone group is particularly noteworthy, as it often improves metabolic stability and bioavailability in potential drug candidates. Its utility in creating kinase inhibitors and anti-inflammatory agents has been explored in recent publications, making it a hot topic in medicinal chemistry forums.
From a materials science perspective, Benzo[b]thiophene,2-bromo-, 1,1-dioxide is gaining traction in the development of organic semiconductors. With the global push toward flexible electronics and renewable energy solutions, queries like "thiophene-based materials for organic photovoltaics" have surged. The compound's ability to facilitate electron transport makes it valuable in designing next-generation solar cell materials and conductive polymers.
The synthesis and handling of Benzo[b]thiophene,2-bromo-, 1,1-dioxide require specialized knowledge, particularly regarding its bromine-substituted reactivity. Common search terms include "safe handling of brominated aromatic compounds" and "purification methods for sulfone derivatives." Proper storage conditions—typically under inert atmosphere and low moisture—are crucial to maintain its stability, a point frequently emphasized in technical datasheets and research protocols.
In the context of green chemistry, there's growing interest in optimizing the production of Benzo[b]thiophene,2-bromo-, 1,1-dioxide through catalytic methods to reduce waste. Searches for "eco-friendly synthesis of brominated heterocycles" reflect this trend. Recent advancements in palladium-catalyzed coupling and microwave-assisted reactions have shown promise in improving yield and selectivity for this compound.
Analytical characterization of Benzo[b]thiophene,2-bromo-, 1,1-dioxide typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are essential for quality control, especially when the compound is used as a pharmaceutical building block. Researchers often search for "spectral data interpretation for brominated sulfones" to verify structural integrity.
The commercial availability of Benzo[b]thiophene,2-bromo-, 1,1-dioxide has increased due to demand from contract research organizations and academic laboratories. Suppliers frequently list it under categories like "specialty heterocycles" or "functionalized benzothiophenes." Pricing trends correlate with purity grades (typically 97-99%), with higher purity variants being essential for sensitive applications like high-throughput screening.
Future research directions for Benzo[b]thiophene,2-bromo-, 1,1-dioxide may explore its potential in catalysis or as a ligand in metal-organic frameworks (MOFs). With the rise of computational chemistry, molecular modeling studies could further elucidate its electronic properties and reactivity patterns. These aspects align with frequent search queries about "emerging applications of sulfone derivatives" in scientific literature.
In summary, Benzo[b]thiophene,2-bromo-, 1,1-dioxide (CAS No. 5350-05-0) represents a versatile compound bridging pharmaceuticals and advanced materials. Its bromine-substituted sulfone architecture offers unique opportunities for innovation, reflected in both academic research and industrial applications. As interest grows in tailored heterocyclic compounds, this molecule continues to be a subject of cutting-edge studies and practical developments across multiple scientific disciplines.
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